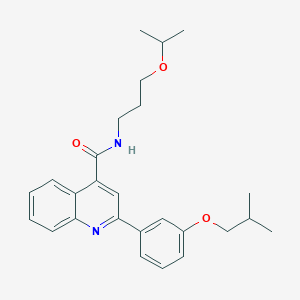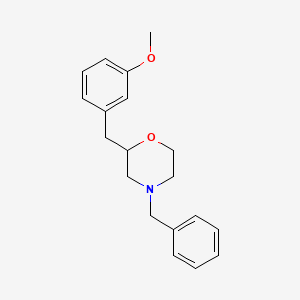
2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone, also known as FFAZ, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. FFAZ is a hydrazone derivative of 2-hydroxybenzaldehyde and fluorene, which are both widely used in organic synthesis.
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone is primarily attributed to its ability to inhibit the activity of topoisomerase IIα, which is an essential enzyme for DNA replication and cell proliferation. This compound binds to the enzyme and prevents it from performing its function, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, antioxidant, and catalytic properties. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, which is essential for DNA replication. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In catalytic reactions, this compound-based MOFs have been shown to exhibit high selectivity and efficiency.
Advantages and Limitations for Lab Experiments
2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive compared to other organic compounds with similar properties. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Care should be taken when handling this compound in the lab, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for research on 2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone, including:
1. Development of this compound-based therapeutics for cancer treatment: Further studies are needed to explore the potential of this compound as a therapeutic agent for cancer treatment, including its efficacy in vivo and its potential side effects.
2. Synthesis of this compound-based MOFs with enhanced catalytic properties: Further research is needed to optimize the synthesis of this compound-based MOFs and to explore their potential applications in catalytic reactions.
3. Investigation of the mechanism of action of this compound: Further studies are needed to elucidate the precise mechanism of action of this compound, including its interactions with topoisomerase IIα and other cellular targets.
4. Exploration of this compound derivatives with improved properties: Further research is needed to synthesize and characterize this compound derivatives with enhanced solubility, stability, and catalytic properties.
In conclusion, this compound is a promising organic compound with potential applications in various scientific fields. Further research is needed to fully explore its properties and potential applications.
Synthesis Methods
The synthesis of 2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone is a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with fluorene in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the hydrazone derivative, which is purified by recrystallization. The overall yield of this compound is around 60%, and the purity can be further enhanced by using chromatographic techniques.
Scientific Research Applications
2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα, which is essential for DNA replication. This compound has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as a therapeutic agent for cancer treatment.
In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. This compound-based MOFs have been shown to exhibit high selectivity and efficiency in catalytic reactions such as the oxidation of alcohols and the reduction of nitro compounds.
properties
IUPAC Name |
2-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-19-12-6-1-7-14(19)13-21-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-13,23H/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGWZJOGKZSPL-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6030684.png)
![N-ethyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6030689.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6030690.png)
![1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6030704.png)
![3,4-dimethoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6030712.png)
![2-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6030718.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-piperidinol](/img/structure/B6030724.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6030728.png)
![N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6030729.png)
![N,N-dimethyl-5-{1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6030731.png)


![1-(3-fluorobenzyl)-4-{[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6030752.png)
![{2-[(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B6030774.png)